molecular formula C17H23NO3 B12603090 (5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one CAS No. 877204-00-7

(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one

Cat. No.: B12603090
CAS No.: 877204-00-7
M. Wt: 289.4 g/mol
InChI Key: PYGSQPWGJWRGAE-MRXNPFEDSA-N
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Description

(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hept-2-en-1-one Backbone: This step involves the condensation of appropriate aldehydes and ketones under basic conditions to form the hept-2-en-1-one backbone.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Phenyl Group Addition: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Morpholine, alkyl halides, or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-5-Hydroxy-1-(morpholin-4-yl)-7-phenylhept-2-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

877204-00-7

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(5S)-5-hydroxy-1-morpholin-4-yl-7-phenylhept-2-en-1-one

InChI

InChI=1S/C17H23NO3/c19-16(10-9-15-5-2-1-3-6-15)7-4-8-17(20)18-11-13-21-14-12-18/h1-6,8,16,19H,7,9-14H2/t16-/m1/s1

InChI Key

PYGSQPWGJWRGAE-MRXNPFEDSA-N

Isomeric SMILES

C1COCCN1C(=O)C=CC[C@H](CCC2=CC=CC=C2)O

Canonical SMILES

C1COCCN1C(=O)C=CCC(CCC2=CC=CC=C2)O

Origin of Product

United States

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